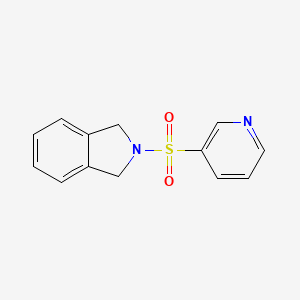

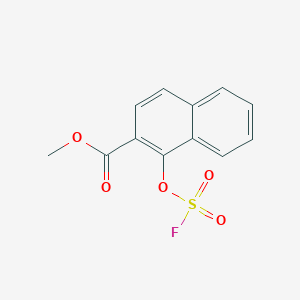

![molecular formula C16H28BNO4 B2844308 Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate CAS No. 2376764-71-3](/img/structure/B2844308.png)

Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate” is a chemical compound. It is an important intermediate in many biologically active compounds . The compound has a molecular weight of 363.26 .

Molecular Structure Analysis

The InChI code for this compound is1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-13(10-21)11-22-12-14(8-20-22)19-25-17(4,5)18(6,7)26-19/h8,12-13H,9-11H2,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural formula. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of the compound , is synthesized as an intermediate in biologically active compounds like crizotinib. The synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, sharing a similar dioxaborolan structure, are synthesized through a three-step substitution reaction. Their structures are confirmed via various spectroscopic techniques and X-ray diffraction, and density functional theory (DFT) calculations are consistent with the crystal structures (Huang et al., 2021).

Applications in Polymer Science

- Polymers containing isoDPP units, which include tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate structures, are synthesized. These polymers are deeply colored, soluble in organic solvents, and have molecular weights between 3.5 and 22 kDa (Welterlich et al., 2012).

Biochemical and Pharmacological Research

- Chiral nitronyl nitroxyl radicals, including L-tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate, are synthesized for potential use as radioprotective drugs. Their cytotoxic and radioprotective effects are evaluated in rat glioma C6 cells (Qin et al., 2009).

Catalysis

- Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, is used in palladium-catalyzed coupling reactions with arylboronic acids, illustrating its potential application in catalytic processes (Wustrow & Wise, 1991).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . It’s worth noting that compounds containing a dioxaborolane group are often used in the synthesis of biologically active compounds . They can participate in various chemical reactions, such as borylation , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of biologically active compounds, suggesting that they may play a role in various biochemical pathways .

Result of Action

Given its potential role in the synthesis of biologically active compounds, it may have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a catalyst.", "Starting Materials": [ "Tert-butyl 3-pyrrolidinecarboxylate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-pyrrolidinecarboxylate in a suitable solvent.", "Step 2: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture.", "Step 3: Add a base to the reaction mixture to deprotonate the pyrrolidinecarboxylate group.", "Step 4: Add a catalyst to the reaction mixture to facilitate the reaction between the pyrrolidinecarboxylate and the dioxaborolane.", "Step 5: Stir the reaction mixture at a suitable temperature and for a suitable time.", "Step 6: Quench the reaction mixture with an acid to protonate the product.", "Step 7: Isolate the product by filtration or chromatography." ] } | |

CAS-Nummer |

2376764-71-3 |

Molekularformel |

C16H28BNO4 |

Molekulargewicht |

309.2 g/mol |

IUPAC-Name |

tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3/b12-10- |

InChI-Schlüssel |

CPKMTYPRYKIRQC-BENRWUELSA-N |

Isomerische SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCN(C2)C(=O)OC(C)(C)C |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

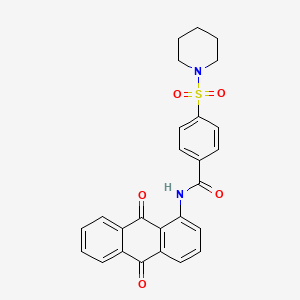

![1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one](/img/structure/B2844232.png)

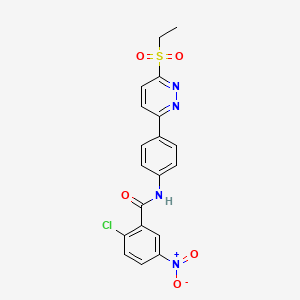

![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)

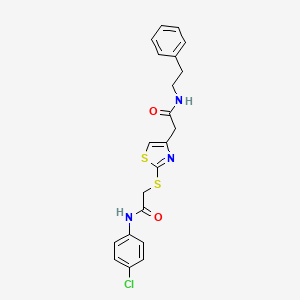

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2844246.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2844248.png)